molecular formula C7H10O3 B8471455 4-Methyl-3-formyl-pent-3-en-1-oic acid

4-Methyl-3-formyl-pent-3-en-1-oic acid

Cat. No. B8471455
M. Wt: 142.15 g/mol
InChI Key: XYQWMCXCCWXTBD-UHFFFAOYSA-N
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Patent
US04500720

Procedure details

A solution of 0.700 g of sodium carbonate in 8 ml of water was added to a solution of 0.700 g of the product of Step A in 1 ml of methanol and the mixture was stirred for 2 hours at 20° C. and was filtered. The filtrate was adjusted to a pH of 2 and was saturated with sodium chloride. The mixture was extracted with chloroform and the organic phase was evaporated to dryness. The residue was crystallized from isopropyl ether to obtain 0.095 g of 3-formyl-4-methyl-pent-3-ene-1-oic acid melting at 102° C.
Quantity
0.7 g
Type
reactant
Reaction Step One
Name
product
Quantity
0.7 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[Na+].[Na+].[I-].C[O:9][CH:10]1[O:14][C:13](=[O:15])[CH2:12][CH:11]1[C:16]([P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)([CH3:18])[CH3:17]>O.CO>[CH:10]([C:11](=[C:16]([CH3:18])[CH3:17])[CH2:12][C:13]([OH:15])=[O:14])=[O:9] |f:0.1.2,3.4|

Inputs

Step One
Name
Quantity
0.7 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
product
Quantity
0.7 g
Type
reactant
Smiles
[I-].COC1C(CC(O1)=O)C(C)(C)[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
8 mL
Type
solvent
Smiles
O
Name
Quantity
1 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 2 hours at 20° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
was filtered
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with chloroform
CUSTOM
Type
CUSTOM
Details
the organic phase was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was crystallized from isopropyl ether

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(=O)C(CC(=O)O)=C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.095 g
YIELD: CALCULATEDPERCENTYIELD 52.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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